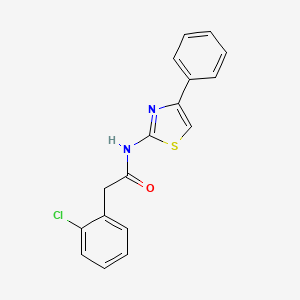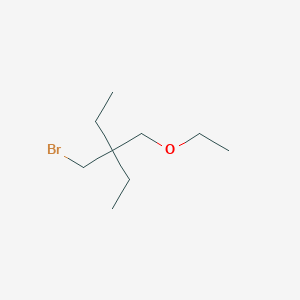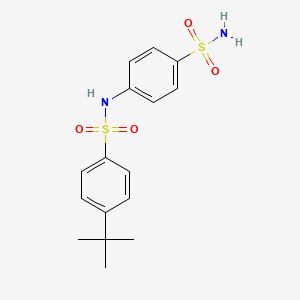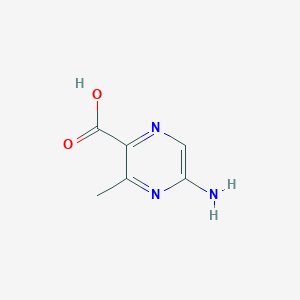
5-Amino-3-methylpyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-methylpyrazine-2-carboxylic acid is a versatile organic compound with the molecular formula C6H7N3O2 It is a derivative of pyrazine, characterized by the presence of an amino group at the 5th position, a methyl group at the 3rd position, and a carboxylic acid group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-methylpyrazine-2-carboxylic acid typically involves the reaction of 3-methylpyrazine-2-carboxylic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-100°C to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound can be produced through a multi-step process involving the nitration of 3-methylpyrazine-2-carboxylic acid, followed by reduction to form the amino derivative. The nitration step is typically carried out using nitric acid, while the reduction step can be achieved using hydrogen gas in the presence of a palladium catalyst.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form 5-amino-3-methylpyrazine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups. For example, reaction with acyl chlorides can yield amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Formation of oxides and carboxylates.
Reduction: Formation of 5-amino-3-methylpyrazine.
Substitution: Formation of amides and other substituted derivatives.
Applications De Recherche Scientifique
5-Amino-3-methylpyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-3-methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-Amino-5-methylpyrazine-2-carboxylic acid: Similar structure but with different positioning of functional groups.
5-Methyl-2-pyrazinecarboxylic acid: Lacks the amino group, leading to different chemical properties.
2,3-Pyrazinedicarboxylic acid: Contains two carboxylic acid groups, resulting in distinct reactivity.
Uniqueness: 5-Amino-3-methylpyrazine-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrazine ring. This combination of functional groups imparts unique chemical reactivity and potential for diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C6H7N3O2 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
5-amino-3-methylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c1-3-5(6(10)11)8-2-4(7)9-3/h2H,1H3,(H2,7,9)(H,10,11) |
Clé InChI |
SXZZJZZGNRHGHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN=C1C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid](/img/structure/B13582890.png)

![2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B13582908.png)
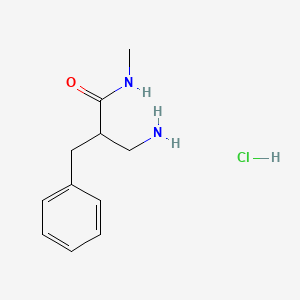
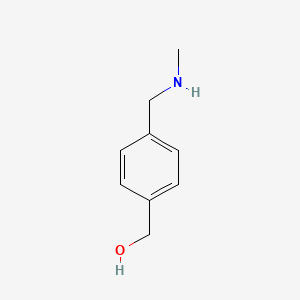
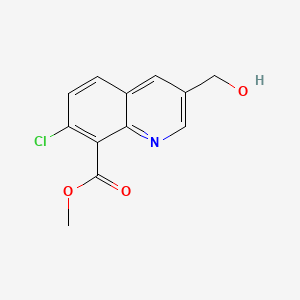
![[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronicacid](/img/structure/B13582946.png)


![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B13582961.png)
![1-[1-(4-Bromophenyl)cyclopropyl]piperazine](/img/structure/B13582965.png)
